Cas no 29067-55-8 (1-(1-Bromoethyl)-3-nitro-benzene)

1-(1-Bromoethyl)-3-nitro-benzene is a brominated aromatic compound featuring both a nitro and a bromoethyl functional group, making it a versatile intermediate in organic synthesis. Its structure allows for selective reactivity in substitution and coupling reactions, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The bromoethyl moiety facilitates further functionalization, while the nitro group enhances electrophilic properties, enabling efficient transformations. This compound is valued for its stability under standard conditions and its compatibility with a range of reaction conditions, including palladium-catalyzed cross-couplings. It is commonly utilized in research and industrial applications requiring precise aromatic modifications.
1-(1-Bromoethyl)-3-nitro-benzene structure
29067-55-8 structure
Product Name:1-(1-Bromoethyl)-3-nitro-benzene
CAS No:29067-55-8
MF:C8H8BrNO2
MW:230.058621406555
CID:1438013
PubChem ID:22917838
Update Time:2025-06-12

1-(1-Bromoethyl)-3-nitro-benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(1-bromoethyl)-3-nitro-
    • 1-(1-bromoethyl)-3-nitrobenzene
    • CBTKUSGOSLITSO-UHFFFAOYSA-N
    • SCHEMBL2540712
    • DA-07292
    • AKOS009306989
    • (1-bromoethyl)-3-nitrobenzene
    • 29067-55-8
    • EN300-1262872
    • 1-(1-Bromoethyl)-3-nitro-benzene
    • Inchi: 1S/C8H8BrNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3
    • InChI Key: CBTKUSGOSLITSO-UHFFFAOYSA-N
    • SMILES: BrC(C)C1C=CC=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 228.97384
  • Monoisotopic Mass: 228.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 43.14

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Additional information on 1-(1-Bromoethyl)-3-nitro-benzene

Professional Introduction to Compound with CAS No. 29067-55-8 and Product Name: 1-(1-Bromoethyl)-3-nitro-benzene

1-(1-Bromoethyl)-3-nitro-benzene, identified by its Chemical Abstracts Service (CAS) number 29067-55-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitroaromatics, which are widely studied for their diverse applications in medicinal chemistry, material science, and synthetic organic chemistry. The structural features of 1-(1-Bromoethyl)-3-nitro-benzene make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The molecular structure of 1-(1-Bromoethyl)-3-nitro-benzene consists of a benzene ring substituted with a nitro group at the 3-position and a 1-bromoethyl side chain at the 1-position. This configuration imparts unique reactivity and functional properties, making it a versatile building block for further chemical modifications. The presence of both the nitro group and the bromoethyl moiety allows for selective functionalization, enabling chemists to tailor the compound for specific applications.

In recent years, there has been a growing interest in exploring the pharmacological potential of nitroaromatic compounds. The nitro group in 1-(1-Bromoethyl)-3-nitro-benzene can be reduced to an amine, which is a common strategy in drug development to enhance bioavailability and metabolic stability. This transformation is particularly relevant in the synthesis of bioactive molecules that require amine functionalities for optimal pharmacological activity. Additionally, the bromoethyl side chain provides a handle for further derivatization, such as etherification or nucleophilic substitution reactions, expanding the synthetic possibilities.

One of the most compelling aspects of 1-(1-Bromoethyl)-3-nitro-benzene is its utility in medicinal chemistry research. Researchers have leveraged its structural framework to develop novel compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The nitro group, when reduced to an amine, can interact with biological targets in ways that may lead to new treatment modalities for various diseases.

The synthesis of 1-(1-Bromoethyl)-3-nitro-benzene typically involves nitration of benzene followed by bromomethylation or bromoethylation at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes. Modern techniques such as flow chemistry and catalytic processes have further improved the yield and purity of 1-(1-Bromoethyl)-3-nitro-benzene, facilitating its use in high-throughput screening and other experimental protocols.

Recent studies have also highlighted the role of 1-(1-Bromoethyl)-3-nitro-benzene in material science applications. The unique electronic properties conferred by the nitro group make this compound suitable for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Additionally, its ability to undergo selective functionalization has been exploited in the development of advanced polymers and coatings with tailored properties.

The safety profile of 1-(1-Bromoethyl)-3-nitro-benzene is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, appropriate handling procedures must be followed to ensure safe laboratory practices. Personal protective equipment (PPE), such as gloves and safety goggles, should be used when working with this compound to minimize exposure risks.

In conclusion, 1-(1-Bromoethyl)-3-nitro-benzene (CAS No. 29067-55-8) is a multifaceted compound with significant potential in pharmaceutical research, material science, and synthetic chemistry. Its unique structural features enable diverse functionalizations, making it a valuable tool for developing new drugs and materials. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow.

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